![molecular formula C24H25N3O B7451689 N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide](/img/structure/B7451689.png)
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide, also known as MPB or N-(4-Methylpiperazin-1-yl)-2-phenylbenzamide, is a chemical compound that has gained interest in scientific research due to its potential pharmacological properties. This compound is a member of the class of benzamides and has been synthesized through various methods. The purpose of
Mecanismo De Acción
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to inhibit the activity of protein kinase CK2 through competitive inhibition at the ATP-binding site. This inhibition leads to a decrease in the phosphorylation of target proteins, which can lead to changes in cellular signaling pathways. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to inhibit the aggregation of amyloid beta peptides through an unknown mechanism.
Biochemical and Physiological Effects:
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of protein kinase CK2 activity, the inhibition of amyloid beta peptide aggregation, and the potential to induce apoptosis in cancer cells. Additionally, N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been shown to have low toxicity in vitro and in vivo studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in lab experiments include its ability to selectively inhibit the activity of protein kinase CK2 and its potential as a treatment for neurodegenerative diseases. The limitations of using N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in lab experiments include its limited solubility in aqueous solutions and the need for further studies to determine its efficacy and safety in vivo.
Direcciones Futuras
There are several future directions for the study of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide, including its potential as a treatment for cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide for therapeutic purposes. Other future directions include the development of more efficient synthesis methods and the investigation of the potential side effects of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide.
Métodos De Síntesis
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide can be synthesized through various methods, including the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-chlorobenzoyl chloride in the presence of a base. Another method involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with 2-phenylbenzoyl chloride in the presence of a base. The yield of N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide in these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has been studied for its potential pharmacological properties, including its ability to act as an inhibitor of the enzyme protein kinase CK2. This enzyme has been implicated in various diseases, including cancer, and the inhibition of this enzyme has been proposed as a potential therapeutic strategy. N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide has also been studied for its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the aggregation of amyloid beta peptides.
Propiedades
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O/c1-26-15-17-27(18-16-26)21-13-11-20(12-14-21)25-24(28)23-10-6-5-9-22(23)19-7-3-2-4-8-19/h2-14H,15-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKCZFMQOBLKTBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


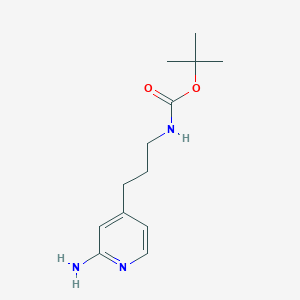
![2-[3-Fluoro-5-(propan-2-yl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451622.png)
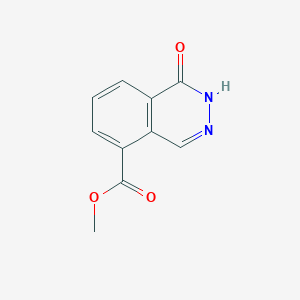
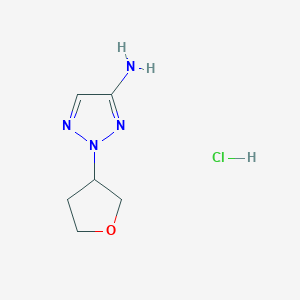

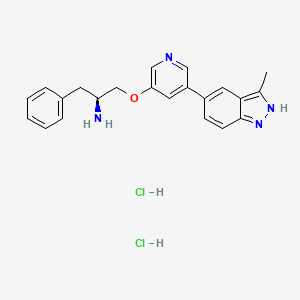
![3-Aminofuro[3,4-B]pyridin-7(5H)-one](/img/structure/B7451648.png)
![6-[(5E)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B7451659.png)
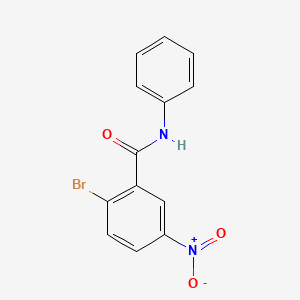

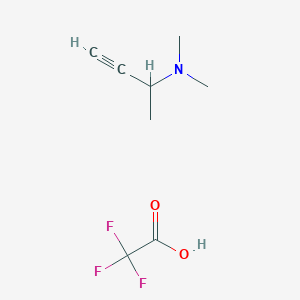
![1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]butan-1-one](/img/structure/B7451681.png)
